molecular formula C9H9BrO2 B033679 3-Bromo-4-ethoxybenzaldehyde CAS No. 108373-05-3

3-Bromo-4-ethoxybenzaldehyde

Cat. No. B033679
M. Wt: 229.07 g/mol
InChI Key: TZUUPGZANQRCHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-4-ethoxybenzaldehyde, such as o-ethoxybenzaldehyde, involves inexpensive and readily available starting materials. A simple two-step reaction under mild conditions can yield good results, with an example process achieving up to 83% yield. The structure of the synthesized compound is confirmed through spectroscopic methods like 1H NMR and 13C NMR spectra, alongside elemental analysis, ensuring its consistency with the target compound (Zhang Zhan-ji, 2014).

Molecular Structure Analysis

Molecular structure analysis of bromo-substituted benzaldehydes reveals significant insights into their geometry and interactions. For instance, the crystal structure of certain derivatives shows molecules linked through intermolecular hydrogen bonds, forming a three-dimensional network. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds (Tao Yang et al., 2008).

Chemical Reactions and Properties

Bromo-substituted benzaldehydes undergo various chemical reactions, demonstrating their versatility in organic synthesis. For example, selective ortho-bromination using palladium-catalyzed C-H activation highlights the compound's reactivity and potential for creating substituted benzaldehydes with good yields. Such reactions are pivotal for synthesizing complex organic molecules (E. Dubost et al., 2011).

Physical Properties Analysis

The physical properties of 3-Bromo-4-ethoxybenzaldehyde, like other similar compounds, can be deduced from spectroscopic studies. For instance, the spectral analysis using FT-IR and FT-Raman techniques, alongside density functional theory (DFT) calculations, provide valuable information on the compound's stability, electronic properties, and interaction potentials. Such studies are essential for predicting the behavior of these compounds under various conditions (V. Balachandran et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-ethoxybenzaldehyde are closely related to its reactivity in organic synthesis. The compound's ability to participate in reactions such as the Heck reaction, allylboration, or halogenation reflects its utility in constructing complex molecular architectures. Understanding these properties is crucial for designing synthesis routes for target molecules with desired functionalities (Ewen D. D. Calder & A. Sutherland, 2015).

Scientific Research Applications

Synthesis and Molecular Structure

Research on 3-Bromo-4-ethoxybenzaldehyde and its derivatives primarily focuses on their synthesis and the exploration of their molecular structures. A study detailed the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination, indicating the complex reactions 3-Bromo-4-ethoxybenzaldehyde might undergo or be related to (Otterlo et al., 2004). Additionally, the molecular interactions and vibrational relaxation in binary mixtures involving ethoxybenzaldehyde derivatives have been analyzed using Raman spectroscopy, highlighting the compound's relevance in studying molecular dynamics (Ramakrishnan et al., 2009).

Chemical Synthesis and Optimization

In the domain of chemical synthesis, methods have been developed to synthesize related compounds efficiently. For instance, improvements in the synthesis process for 3-bromo-4-hydroxybenzaldehyde, using p-hydroxybenzaldehyde as the raw material, have been reported. These methods aim for simplicity, convenience, and reduced environmental impact, which might be applicable or inspire similar approaches for synthesizing 3-Bromo-4-ethoxybenzaldehyde (Zhang Song-pei, 2009).

Analytical Chemistry Applications

The determination of similar compounds by gas chromatography has been studied, showcasing the analytical potential of 3-Bromo-4-ethoxybenzaldehyde in separation sciences. The method developed was noted for its simplicity, speed, accuracy, and precision, indicating that 3-Bromo-4-ethoxybenzaldehyde could be analyzed similarly in complex mixtures (Shi Jie, 2000).

Material Science and Engineering

The solubility of related brominated compounds in various solvents has been extensively studied, providing crucial data for the formulation and material engineering fields. Such studies offer insights into the solvent-solute interactions and can guide the use of 3-Bromo-4-ethoxybenzaldehyde in material synthesis and application development (Jia et al., 2020).

Safety And Hazards

“3-Bromo-4-ethoxybenzaldehyde” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302: Harmful if swallowed . The precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .

properties

IUPAC Name

3-bromo-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUUPGZANQRCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363470
Record name 3-bromo-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-ethoxybenzaldehyde

CAS RN

108373-05-3
Record name 3-bromo-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-ethoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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